molecular formula C10H11N3O2 B13644181 3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Cat. No.: B13644181
M. Wt: 205.21 g/mol
InChI Key: GFWDJLIWZQGYOA-UHFFFAOYSA-N
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Description

3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Tetrahydropyridine Moiety: The nitro-substituted pyridine is then subjected to a reaction with a suitable precursor to form the tetrahydropyridine ring. This step often involves the use of reducing agents and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The tetrahydropyridine moiety can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyridines: Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyridines.

Scientific Research Applications

3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydropyridine moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is unique due to the presence of both a nitro group and a tetrahydropyridine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

InChI

InChI=1S/C10H11N3O2/c14-13(15)10-7-12-6-3-9(10)8-1-4-11-5-2-8/h1,3,6-7,11H,2,4-5H2

InChI Key

GFWDJLIWZQGYOA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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